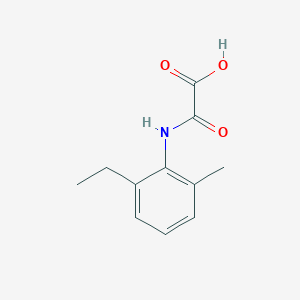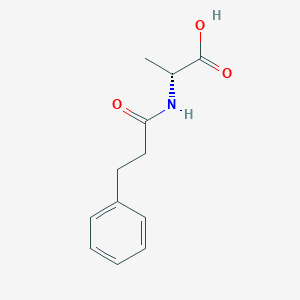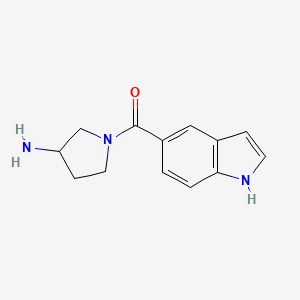
(3-aminopyrrolidin-1-yl)(1H-indol-5-yl)methanone
Descripción general
Descripción
Indole derivatives are bioactive aromatic compounds that have found applications in various fields. They are present in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
Indole derivatives are often synthesized from ortho-substituted anilines, but this restricts the availability of starting materials. A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis
Indole, also known as benzopyrrole, contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and eight from double bonds), which makes them aromatic in nature .Chemical Reactions Analysis
Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely depending on their specific structure. In general, indoles are crystalline and colorless in nature with specific odors .Aplicaciones Científicas De Investigación
Spectroscopic and Electronic Properties : A study by Al-Wabli et al. (2017) focused on a bis-indolic derivative similar to (3-aminopyrrolidin-1-yl)(1H-indol-5-yl)methanone. The research involved analyzing the energetic and spectroscopic profiles, including infrared, Raman, UV-Vis, and NMR spectra. This study is significant for understanding the molecular structure and electronic properties of similar compounds (Al-Wabli et al., 2017).
Antimicrobial Activity : Sarma et al. (2010) synthesized pyrazole derivatives carrying indole structures similar to the subject compound. These compounds were evaluated for their antimicrobial activities, indicating the potential of such molecules in developing new antimicrobial agents (Sarma et al., 2010).
Pharmacological Screening : A study on 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and related compounds, which are structurally similar to this compound, explored their anti-bacterial potentials. Some compounds demonstrated antibacterial activities comparable to Ciprofloxacin, a well-known antibiotic (Rubab et al., 2017).
Synthetic Methodology and Biological Activity : The synthesis of (1-(5-fluoropentyl)-1H-indol-3-yl)(2-iodophenyl) methanone, a compound with strong biological activity, indicates the potential of similar indole-based compounds in biological applications. The study by Yao Cheng (2012) elaborates on the synthetic methodology and characterizes the final compound, providing insights into the potential use of these compounds in biological contexts (Cheng, 2012).
Ring-Methylation of Indole : A study on the ring-methylation of indole by Kishida et al. (2010) presents a significant aspect of chemical reactions involving indole structures. It highlights a method for methylating indole, a core component of the compound , under specific conditions (Kishida et al., 2010).
Synthesis of Novel Indole-Based Compounds : Nagarapu and Pingili (2014) synthesized a novel series of indole-based compounds, showing their potential for antimicrobial activity. This aligns with the broader scope of researching indole derivatives for pharmacological applications (Nagarapu & Pingili, 2014).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to the observed biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Safety and Hazards
Direcciones Futuras
Given the diverse biological activities of indole derivatives and their potential for therapeutic applications, there is considerable interest among researchers in synthesizing a variety of indole derivatives . The development of new methodologies for the construction of this heteroaromatic ring continues to be an active area of research .
Análisis Bioquímico
Biochemical Properties
(3-Aminopyrrolidin-1-yl)(1H-indol-5-yl)methanone plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The indole moiety is known to bind with high affinity to multiple receptors, which can lead to various biological effects . This compound may interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them, thereby influencing the overall biochemical processes within the cell.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the indole moiety has been shown to affect the expression of genes involved in cell proliferation and apoptosis, which could have implications for cancer therapy . Additionally, this compound may alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The indole moiety is particularly known for its ability to interact with multiple receptors, which can lead to a wide range of biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer properties. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The indole moiety can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites . This compound may also affect the synthesis and degradation of other biomolecules, further influencing cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its overall biological activity . The distribution of this compound within different cellular compartments can determine its effectiveness in targeting specific cellular processes.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of the indole moiety within the cell can influence its interactions with biomolecules, thereby affecting its overall biological effects .
Propiedades
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(1H-indol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-11-4-6-16(8-11)13(17)10-1-2-12-9(7-10)3-5-15-12/h1-3,5,7,11,15H,4,6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRLBGAAAKZSFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC3=C(C=C2)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




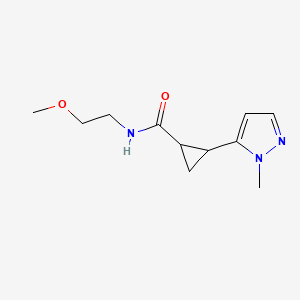
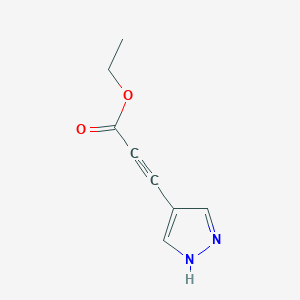
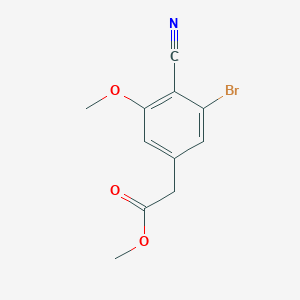
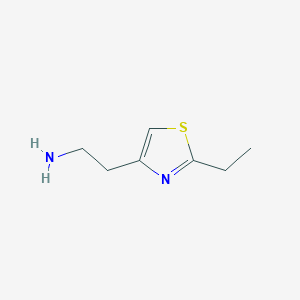
![2-[4-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1490475.png)
![5-(Ethylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1490476.png)
![2-amino-N,N-dimethyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-sulfonamide](/img/structure/B1490477.png)

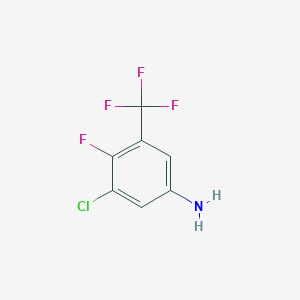

![3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1490485.png)
